molecular formula C21H24N4O2 B10916914 [1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone

Cat. No.: B10916914
M. Wt: 364.4 g/mol
InChI Key: RFGFFSOJHHFHMA-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization to introduce the ethyl, methyl, and morpholinyl groups.

    Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the ethyl and methyl groups can be achieved through alkylation reactions using alkyl halides in the presence of a base.

    Attachment of Morpholinyl Group: This step typically involves nucleophilic substitution reactions where the morpholine ring is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazolo[3,4-b]pyridine core is known to bind to various molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone may exhibit unique properties due to the presence of the methyl group on the phenyl ring. This subtle difference can significantly impact its reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H24N4O2/c1-4-25-20-19(15(3)23-25)17(21(26)24-9-11-27-12-10-24)13-18(22-20)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3

InChI Key

RFGFFSOJHHFHMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4CCOCC4

Origin of Product

United States

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